molecular formula C33H44N2O8 B2658490 Fmoc-L-CEL(OtBu)(Boc)-OH CAS No. 866602-36-0

Fmoc-L-CEL(OtBu)(Boc)-OH

Cat. No.: B2658490
CAS No.: 866602-36-0
M. Wt: 596.721
InChI Key: ADSAYRWGQYXXBQ-YQAGWJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-CEL(OtBu)(Boc)-OH is a complex organic compound used primarily in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by various groups to prevent unwanted reactions during synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butyl (OtBu) ester, and a tert-butyloxycarbonyl (Boc) group.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-CEL(OtBu)(Boc)-OH is used extensively in the synthesis of peptides and proteins. Its protected groups allow for selective reactions, making it a valuable tool in the assembly of complex molecules.

Biology

In biological research, this compound is used to study protein structure and function. It is also employed in the development of peptide-based drugs and biomaterials.

Medicine

In medicine, this compound is used in the synthesis of therapeutic peptides. These peptides have applications in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-CEL(OtBu)(Boc)-OH involves multiple steps, each designed to protect specific functional groups. The process typically begins with the protection of the amino group of cysteine using the Fmoc group. This is followed by the protection of the thiol group with the tert-butyl ester and the carboxyl group with the Boc group. The reactions are usually carried out under mild conditions to prevent the decomposition of the protecting groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity. The use of solid-phase synthesis techniques is common, where the compound is assembled on a resin and then cleaved off after the synthesis is complete.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-CEL(OtBu)(Boc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc, OtBu, and Boc groups under specific conditions.

    Substitution Reactions: Replacement of the protecting groups with other functional groups.

    Oxidation and Reduction Reactions: Modification of the thiol group to form disulfides or other derivatives.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the removal of the Boc and OtBu groups.

    Substitution: Various nucleophiles can be used to replace the protecting groups.

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group.

Major Products

The major products formed from these reactions include the free amino acid cysteine, its derivatives, and various peptides synthesized using this compound as a building block.

Mechanism of Action

The mechanism of action of Fmoc-L-CEL(OtBu)(Boc)-OH involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide or protein being synthesized.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Cysteine: Similar to Fmoc-L-CEL(OtBu)(Boc)-OH but lacks the additional protecting groups.

    Boc-L-Cysteine: Contains only the Boc protecting group.

    OtBu-L-Cysteine: Contains only the OtBu protecting group.

Uniqueness

This compound is unique due to its multiple protecting groups, which provide greater control over the synthesis process. This makes it particularly useful in the assembly of complex peptides and proteins, where selective reactions are crucial.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N2O8/c1-21(29(38)42-32(2,3)4)35(31(40)43-33(5,6)7)19-13-12-18-27(28(36)37)34-30(39)41-20-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h8-11,14-17,21,26-27H,12-13,18-20H2,1-7H3,(H,34,39)(H,36,37)/t21?,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSAYRWGQYXXBQ-YQAGWJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC(C)(C)C)N(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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